

The Discovery and History of Picrasidine Alkaloids: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine alkaloids, a class of dimeric β-carboline alkaloids, represent a significant area of natural product chemistry and pharmacology. Primarily isolated from the plant Picrasma quassioides, these compounds have garnered considerable attention for their diverse and potent biological activities, particularly their anticancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, history, isolation, structure elucidation, synthesis, and biological activities of **Picrasidine a**lkaloids, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway analysis.

Discovery and History

The journey of **Picrasidine a**lkaloids began with the broader investigation of the chemical constituents of Picrasma quassioides (Simaroubaceae), a plant with a history of use in traditional medicine. The first β -carboline alkaloid from this plant was isolated and identified in 1973 by Japanese scholars Kondo and Takemoto[1]. This initial discovery paved the way for more extensive studies by researchers, notably the team led by T. Ohmoto and K. Koike, who, through a series of seminal publications in the 1980s, isolated and elucidated the structures of numerous dimeric β -carboline alkaloids, which they named "Picrasidines."



The timeline below highlights the key milestones in the discovery of various **Picrasidine** alkaloids by Ohmoto, Koike, and their collaborators:

- 1985: The structures of Picrasidine I, J, and K were first reported.
- 1985: The structures of Picrasidine L, M, and P were elucidated.
- 1985: The structures of Picrasidine N, O, and Q were determined.
- 1986: The structures of the dimeric β-carboline alkaloids Picrasidine H and R were established.
- 1987: The structure of Picrasidine S was determined.
- 1987: The structure of Picrasidine T, another dimeric β-carboline alkaloid, was elucidated.
- 1988: The structure of Picrasidine U was reported.
- 1993: The structures of new alkaloids, Picrasidines W, X, and Y, were identified, along with an X-ray crystallographic analysis of Picrasidine Q.

This systematic investigation by Ohmoto and Koike's group laid the foundational knowledge for the diverse and complex chemical structures of the Picrasidine family of alkaloids.

Isolation and Structure Elucidation Isolation of Picrasidine Alkaloids

The primary source of **Picrasidine** alkaloids is the stem and root bark of Picrasma quassioides. A common and efficient method for their isolation is High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocol: Isolation of Alkaloids from Picrasma quassioides using HSCCC[2][3][4]

- Plant Material and Extraction:
 - Air-dried and powdered branches of Picrasma quassioides are extracted with 80% ethanol at room temperature.



- The ethanol extract is then concentrated under reduced pressure to yield a crude extract.
- The crude extract is suspended in 2% HCl and partitioned with ethyl acetate to remove non-basic components.
- The acidic aqueous layer is then basified with ammonia solution to a pH of 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.

HSCCC System Preparation:

- A two-phase solvent system is prepared. A commonly used system is n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v).
- The solvent mixture is thoroughly equilibrated in a separatory funnel at room temperature,
 and the two phases are separated.

HSCCC Separation:

- The multilayer coil column of the HSCCC instrument is first entirely filled with the upper phase (stationary phase).
- The crude alkaloid extract is dissolved in a mixture of the upper and lower phases and injected into the column.
- The lower phase (mobile phase) is then pumped through the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotated at a high speed (e.g., 800 rpm).
- The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the chromatogram.

Purification and Identification:

- The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to assess purity.
- Fractions containing pure compounds are concentrated, and the structures of the isolated alkaloids are determined using spectroscopic methods.



Structure Elucidation

The complex dimeric structures of **Picrasidine a**lkaloids are elucidated using a combination of modern spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information about the number and types of protons and their neighboring environments.
 - 13C NMR: Provides information about the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the
 connectivity between protons and carbons, allowing for the complete assembly of the
 molecular structure, including the determination of the linkage between the two β-carboline
 monomers.
- X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Biological Activities and Quantitative Data

Picrasidine alkaloids exhibit a wide range of biological activities, with anticancer and antiinflammatory effects being the most prominent.

Anticancer Activity

Several **Picrasidine a**lkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Table 1: Cytotoxicity of Picrasidine Alkaloids against Cancer Cell Lines



| Alkaloid | Cancer Cell Line | Assay | IC50 Value | Reference |
|---|--|----------------|----------------------|-----------|
| Picrasidine I | Oral Squamous Carcinoma (SCC-47) | MTT | ~30 μM (48h) | [3] |
| Oral Squamous Carcinoma (SCC-1) | MTT | ~35 μM (48h) | [3] | |
| Picrasidine G | Triple-Negative Breast Cancer (MDA-MB-468) | Cell Viability | ~10 μM | [5] |
| Total Alkaloids from P. quassioides | In vitro anti- inflammatory assay | N/A | 8.088±0.903 μg/ml | [6] |

Anti-inflammatory Activity

Picrasidine alkaloids have also been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay[7]

- Cell Culture: Mouse macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
- Treatment: Cells are pre-treated with various concentrations of the Picrasidine alkaloid for a specific duration (e.g., 1 hour).
- Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.



- Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The IC50 values for the inhibition of NO and cytokine production are calculated.

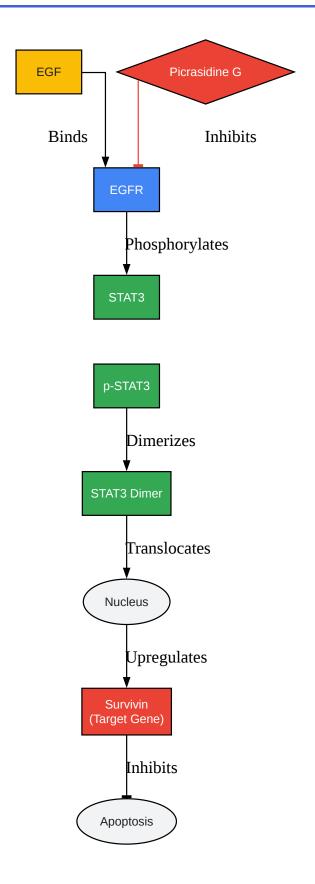
Mechanisms of Action: Signaling Pathways

The biological effects of **Picrasidine a**lkaloids are mediated through their interaction with various cellular signaling pathways.

Inhibition of EGFR/STAT3 Signaling by Picrasidine G

Picrasidine G has been shown to decrease the viability of EGFR-overexpressing triple-negative breast cancer cells by inhibiting the EGFR/STAT3 signaling pathway[5].





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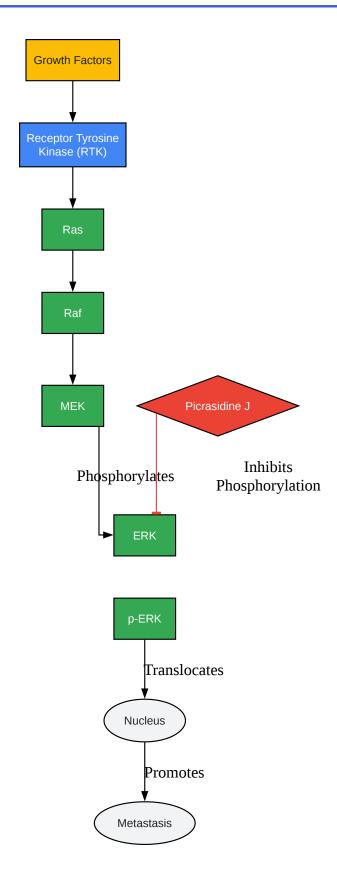
Caption: Picrasidine G inhibits the EGFR/STAT3 signaling pathway.



Inhibition of ERK Signaling by Picrasidine J

Picrasidine J has been found to inhibit the metastasis of head and neck squamous cell carcinoma by reducing the phosphorylation of ERK, a key component of the MAPK signaling pathway[8].





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Caption: Picrasidine J inhibits the phosphorylation of ERK in the MAPK pathway.

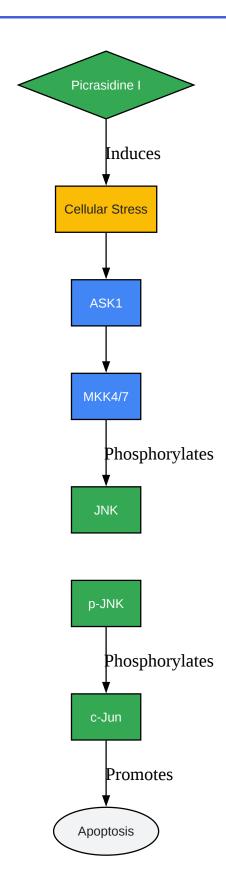




Activation of JNK Signaling by Picrasidine I

Picrasidine I has been shown to induce apoptosis in oral squamous cell carcinoma, and this effect is associated with the modulation of the JNK signaling pathway.





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Caption: Picrasidine I induces apoptosis through the JNK signaling pathway.



Total Synthesis

The complex structures of **Picrasidine a**lkaloids present significant challenges for total synthesis. However, the successful synthesis of several members of this family has been achieved, providing access to these molecules for further biological evaluation and structural diversification.

A notable achievement is the first total synthesis of Picrasidines G, S, and T, which feature an indolotetrahydroquinolizinium (ITHQ) skeleton, and Picrasidine R, which has a 1,4-diketone linker. The key step in the synthesis of the ITHQ-type alkaloids was a late-stage regio-selective aza-[4+2] cycloaddition of vinyl β -carboline alkaloids. The synthesis of Picrasidine R was accomplished via a thiazolium-catalyzed Stetter reaction[9].

Experimental Workflow: Total Synthesis of Picrasidine G[9]



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Caption: Key steps in the total synthesis of Picrasidine G.

Conclusion

The **Picrasidine** alkaloids represent a fascinating and pharmacologically important class of natural products. Since their initial discovery, significant progress has been made in their isolation, structure elucidation, and the understanding of their biological activities and mechanisms of action. The development of total synthetic routes has further opened up avenues for the creation of novel analogs with potentially improved therapeutic properties. For researchers in drug discovery and development, the **Picrasidine** alkaloids offer a rich scaffold for the design of new anticancer and anti-inflammatory agents. Further research is warranted to fully explore the therapeutic potential of this diverse family of natural compounds.



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